Everninomicin D vs. Everninomicin B: Differential Antibacterial Activity Against Key Gram-Positive Pathogens
In a direct head-to-head microbiological characterization, everninomicin D demonstrates superior activity against enterococci, while everninomicin B shows higher potency against group A streptococci and gonococci. This differential activity profile is critical for researchers selecting the appropriate standard for their specific pathogen model [1].
| Evidence Dimension | In vitro antibacterial activity (relative potency) |
|---|---|
| Target Compound Data | 4-fold more active than everninomicin B against enterococci |
| Comparator Or Baseline | Everninomicin B: 4- to 6-fold more active than everninomicin D against gonococci and group A streptococci |
| Quantified Difference | A 4-fold difference in activity in opposing directions depending on the bacterial species. |
| Conditions | Broth microdilution and agar dilution assays against a panel of clinical isolates. |
Why This Matters
For studies targeting enterococcal infections (including VRE), everninomicin D is the more potent and relevant tool compound compared to its congener everninomicin B.
- [1] Sanders, W. E., & Sanders, C. C. (1974). Microbiological Characterization of Everninomicins B and D. Antimicrobial Agents and Chemotherapy, 6(3), 232–238. View Source
